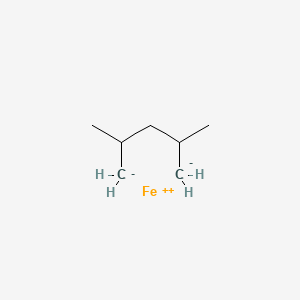
2,4-Dimethanidylpentane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethanidylpentane;iron(2+) is a compound that combines an organic molecule, 2,4-Dimethanidylpentane, with an iron(2+) ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethanidylpentane;iron(2+) typically involves the reaction of 2,4-Dimethanidylpentane with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dimethanidylpentane;iron(2+) may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethanidylpentane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to its original state if it has been oxidized.
Substitution: The organic part of the molecule can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) ion will result in iron(3+) compounds, while substitution reactions can lead to a variety of substituted organic molecules.
Scientific Research Applications
2,4-Dimethanidylpentane;iron(2+) has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the iron(2+) ion can play a role in targeting specific cells or tissues.
Industry: It can be used in the production of high-octane fuels and as a component in certain types of batteries.
Mechanism of Action
The mechanism by which 2,4-Dimethanidylpentane;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, the iron(2+) ion can participate in redox reactions, which are crucial for processes such as cellular respiration and DNA synthesis. The organic part of the molecule can also interact with other molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
2,4-Dimethanidylpentane;iron(2+) can be compared with other similar compounds such as:
2,4-Dimethylpentane: This compound is similar in structure but lacks the iron(2+) ion, making it less reactive in certain types of chemical reactions.
Iron(2+) complexes: Other iron(2+) complexes may have different organic ligands, which can affect their reactivity and applications.
Properties
CAS No. |
74920-98-2 |
|---|---|
Molecular Formula |
C7H14Fe |
Molecular Weight |
154.03 g/mol |
IUPAC Name |
2,4-dimethanidylpentane;iron(2+) |
InChI |
InChI=1S/C7H14.Fe/c1-6(2)5-7(3)4;/h6-7H,1,3,5H2,2,4H3;/q-2;+2 |
InChI Key |
RVUIXGIDHRWCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC([CH2-])CC(C)[CH2-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


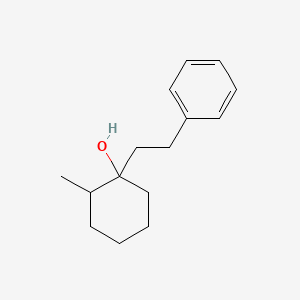
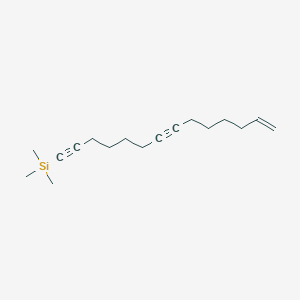
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
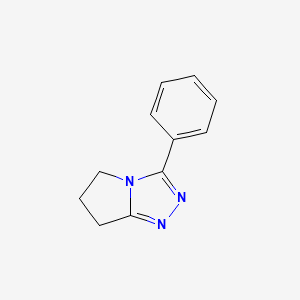
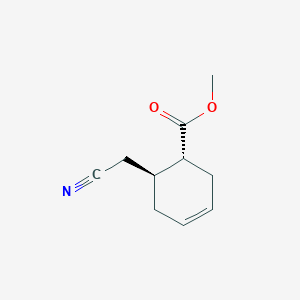
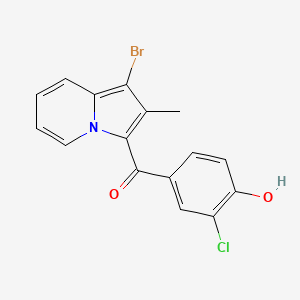
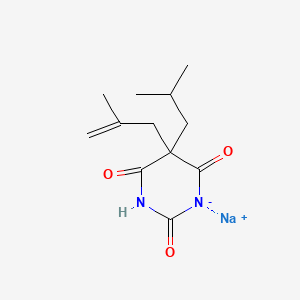

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
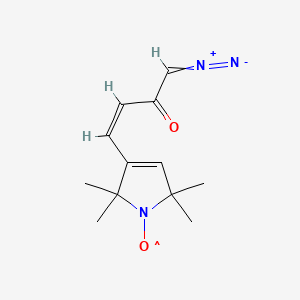
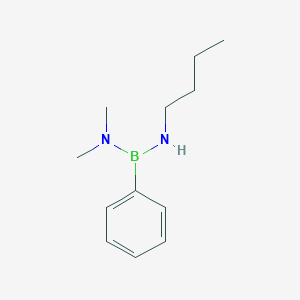
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
